molecular formula C28H36N6O10 B12362689 MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5

Cat. No.: B12362689
M. Wt: 621.6 g/mol
InChI Key: SODPQQOBNODMSG-SGOXPGCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to specific cells, such as cancer cells. The compound’s structure includes a sequence of amino acids (glycine, phenylalanine, and glycine) and a glycolic acid moiety, which allows for its cleavage under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 involves multiple steps, including the coupling of amino acids and the incorporation of the glycolic acid moiety. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acids using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is then subjected to rigorous quality control measures to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the cleavage of this compound include the free drug and the antibody-linker complex. These products are essential for the targeted delivery of cytotoxic drugs in ADCs .

Scientific Research Applications

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is widely used in scientific research, particularly in the development of antibody-drug conjugates. Its applications include:

    Chemistry: Used in the synthesis of complex molecules and the study of peptide chemistry.

    Biology: Facilitates the targeted delivery of drugs to specific cells, aiding in the study of cellular processes.

    Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.

    Industry: Employed in the production of ADCs for clinical and commercial use

Mechanism of Action

The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 involves its cleavage under specific conditions, releasing the cytotoxic drug from the antibody. The molecular targets include cancer cells, where the antibody binds to specific antigens, and the linker is cleaved, releasing the drug to exert its cytotoxic effects. The pathways involved include endocytosis and lysosomal degradation .

Comparison with Similar Compounds

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is unique due to its specific amino acid sequence and cleavable glycolic acid moiety. Similar compounds include:

Properties

Molecular Formula

C28H36N6O10

Molecular Weight

621.6 g/mol

IUPAC Name

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1/i1D,3D,4D,7D,8D

InChI Key

SODPQQOBNODMSG-SGOXPGCVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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